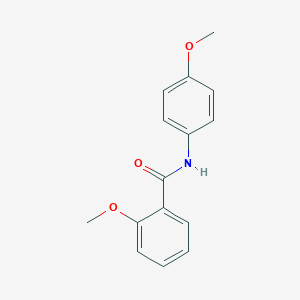

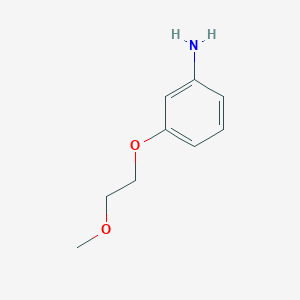

2-methoxy-N-(4-methoxyphenyl)benzamide

描述

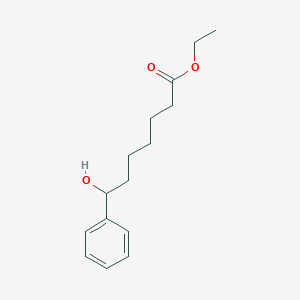

2-methoxy-N-(4-methoxyphenyl)benzamide, also known as 4-Methoxybenzenamide, N-(4-methoxyphenyl)-, is a chemical compound with the molecular formula C15H15NO3 . Its molecular weight is 257.2845 . The IUPAC Standard InChIKey for this compound is QHJITBHWXMRQAX-UHFFFAOYSA-N .

Synthesis Analysis

The synthesis of benzamides, including 2-methoxy-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of 2-methoxy-N-(4-methoxyphenyl)benzamide can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .科学研究应用

Subheading: Molecular Structure and Antioxidant Properties

The molecular structure of a novel benzamide derivative was meticulously analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation. Notable findings include the compound's crystallization in a triclinic system and good agreement between geometric parameters obtained from X-ray diffraction studies and calculated values. Furthermore, the study delved into the compound's electronic properties, such as HOMO and LUMO energies, and investigated its chemical reactivity through molecular electrostatic potential surface mapping. The compound also exhibited antioxidant properties, determined via the DPPH free radical scavenging test, suggesting its potential in mitigating oxidative stress-related damage (Demir et al., 2015).

Corrosion Inhibition

Subheading: Corrosion Inhibition on Mild Steel

An investigation into the effect of electron-withdrawing and electron-releasing substituents on N-Phenyl-benzamide derivatives highlighted that methoxy substituents enhance corrosion inhibition efficiency on mild steel in an acidic environment. The study utilized a combination of computational and experimental approaches, including electrochemical impedance spectroscopy and surface analysis, to ascertain the inhibitors' performance and adsorption behavior. It was found that the derivatives exhibit strong and spontaneous adsorption at the metal/electrolyte interface, following Langmuir adsorption isotherm, and significantly increase the energy barrier for corrosive dissolution (Mishra et al., 2018).

Potential as Antiplatelet Agents

Subheading: Antiplatelet Aggregation and Toxicity Assessment

A series of benzamide derivatives were synthesized and assessed for their antiplatelet aggregation activities, revealing varying levels of activity. Notably, certain compounds displayed potent antiplatelet aggregation activities in assays, without exhibiting significant cell toxicity. These findings underscore the potential of these compounds as safer and more effective antiplatelet agents, pointing towards their therapeutic applications in preventing thrombotic disorders (Liu et al., 2019).

属性

IUPAC Name |

2-methoxy-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIDTLGMBNRXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336282 | |

| Record name | 2-methoxy-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-methoxyphenyl)benzamide | |

CAS RN |

97618-68-3 | |

| Record name | 2-methoxy-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)

![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)